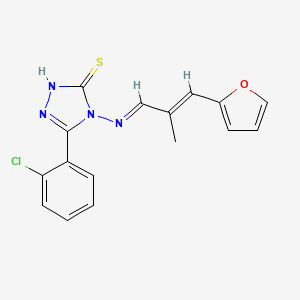
3-(2-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps. One common method involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the triazole ring. The final step involves the condensation of the triazole with 3-(furan-2-yl)-2-methylacrolein under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in various biological assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer studies, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione
- 3-(2-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole
Uniqueness
3-(2-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is unique due to the presence of both the furan and triazole rings, which confer distinct electronic and steric properties. These features enhance its reactivity and potential biological activity compared to similar compounds.
Biological Activity
3-(2-Chlorophenyl)-4-((3-(furan-2-yl)-2-methylallylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound known for its diverse biological activities. This compound features a triazole ring, which is significant in medicinal chemistry due to its pharmacological properties. The presence of a chlorophenyl group and a furan moiety enhances its structural diversity and potential as a therapeutic agent.
- Molecular Formula : C₁₆H₁₃ClN₄OS
- Molecular Weight : 344.82 g/mol
- CAS Number : 478254-43-2
Biological Activities
Research indicates that compounds containing triazole and thione groups exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in bacterial resistance mechanisms. Its structural similarity to other triazole derivatives has shown promising antibacterial properties against various microorganisms .
- Antioxidant Properties : Compounds with a triazole-thiosemicarbazide structure have demonstrated better antioxidant activity compared to others, indicating potential therapeutic applications in oxidative stress-related conditions .
- Antifungal Activity : Similar triazole derivatives have shown antifungal properties against species such as Microsporum gypseum, suggesting that this compound could also possess antifungal capabilities .
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups like chlorine at the para position has been associated with enhanced biological activity. The unique combination of the furan moiety and specific substituents on the triazole ring distinguishes this compound from others, contributing to its diverse biological activities .
Comparative Biological Activity
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3-Chlorophenyl)-4-(2-furanylmethylideneamino)-1H-1,2,4-triazole-5-thione | Contains furan and chlorophenyl groups | Antibacterial |
| 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione | Similar triazole structure with nitrophenyl group | Antimicrobial |
| 4-Amino-5-(benzothiazol-2-yl)-1H-1,2,4-triazole | Contains benzothiazole instead of furan | Antibacterial |
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to this compound:
- Antimicrobial Screening : A study demonstrated that synthesized triazole derivatives exhibited moderate antimicrobial activity against various strains, highlighting the potential of this compound in developing new antimicrobial agents .
- Antioxidant Evaluation : Triazole-thiosemicarbazide derivatives have been evaluated for their antioxidant properties using DPPH radical scavenging assays, showing significant activity compared to standard antioxidants .
- Molecular Docking Studies : In silico studies have suggested that the compound may effectively bind to target proteins involved in bacterial resistance mechanisms, warranting further investigation into its mechanism of action .
Properties
CAS No. |
478254-43-2 |
|---|---|
Molecular Formula |
C16H13ClN4OS |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4OS/c1-11(9-12-5-4-8-22-12)10-18-21-15(19-20-16(21)23)13-6-2-3-7-14(13)17/h2-10H,1H3,(H,20,23)/b11-9+,18-10+ |
InChI Key |
JXGVHZUGRNDKQD-SLCIPMMZSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |
Canonical SMILES |
CC(=CC1=CC=CO1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















